molecular formula C20H41NO7S B14298679 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid CAS No. 115900-04-4

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid

Cat. No.: B14298679
CAS No.: 115900-04-4
M. Wt: 439.6 g/mol
InChI Key: IEYSVQJKQVTDTN-UHFFFAOYSA-N
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Description

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is a complex organic compound with a unique structure that includes a long-chain fatty acid and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid typically involves the reaction of 3,7,13-trihydroxyoctadecanoic acid with ethane-1-sulfonic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification, amidation, and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. Its sulfonic acid group can participate in ionic interactions, while the long-chain fatty acid moiety can integrate into lipid membranes, influencing membrane dynamics and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid is unique due to its combination of a long-chain fatty acid and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields.

Properties

CAS No.

115900-04-4

Molecular Formula

C20H41NO7S

Molecular Weight

439.6 g/mol

IUPAC Name

2-(3,7,13-trihydroxyoctadecanoylamino)ethanesulfonic acid

InChI

InChI=1S/C20H41NO7S/c1-2-3-5-9-17(22)10-6-4-7-11-18(23)12-8-13-19(24)16-20(25)21-14-15-29(26,27)28/h17-19,22-24H,2-16H2,1H3,(H,21,25)(H,26,27,28)

InChI Key

IEYSVQJKQVTDTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCC(CCCC(CC(=O)NCCS(=O)(=O)O)O)O)O

Origin of Product

United States

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